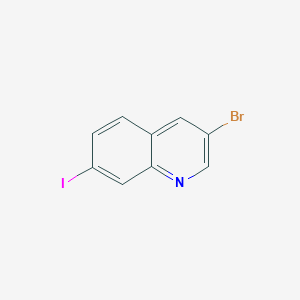

3-Bromo-7-iodoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYRRYFIHUENHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-7-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Importance of Dihalogenation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The functionalization of the quinoline core is a key strategy for the development of novel therapeutic agents and advanced materials. 3-Bromo-7-iodoquinoline (CAS No. 1354223-46-3) is a unique and valuable building block for organic synthesis, offering two distinct halogen atoms at the 3- and 7-positions. This dihalogenated pattern provides a platform for selective and sequential functionalization, enabling the synthesis of complex molecular architectures with a high degree of control. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and reactivity, with a focus on its application in modern synthetic methodologies.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1354223-46-3 | [1] |

| Molecular Formula | C₉H₅BrIN | [1] |

| Molecular Weight | 333.95 g/mol | [1] |

| Appearance | (Predicted) Off-white to yellow solid | General knowledge of similar compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | (Predicted) Soluble in common organic solvents like dichloromethane, chloroform, THF, and DMF. Insoluble in water. | General knowledge of similar compounds |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2 and H-4) are generally the most deshielded due to the electronegativity of the nitrogen atom.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the halogens (C-3 and C-7) and the carbons of the pyridine ring will have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and iodine (¹²⁷I, 100%), the molecular ion region will exhibit a complex pattern.

Proposed Synthesis of this compound

A specific, peer-reviewed synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of halogenated quinolines. A potential strategy would involve the sequential halogenation of a suitable quinoline precursor.

One possible approach could start from 7-aminoquinoline. The amino group can be converted to an iodo group via a Sandmeyer-type reaction. Subsequent bromination at the 3-position, which is activated towards electrophilic substitution, would yield the desired product.

Caption: Proposed synthetic route to this compound.

Proposed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 7-Iodoquinoline from 7-Aminoquinoline

-

Dissolve 7-aminoquinoline in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, dissolve potassium iodide in water and add it to the diazonium salt solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound from 7-Iodoquinoline

-

Dissolve 7-iodoquinoline in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the quinoline solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into an ice-water mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the 7-position while leaving the 3-position available for subsequent transformations.

Order of Reactivity in Palladium-Catalyzed Cross-Coupling: C-I > C-Br > C-Cl

This differential reactivity is the cornerstone of sequential cross-coupling strategies for the synthesis of complex, polysubstituted quinolines.

Caption: Sequential functionalization strategy for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2] In the case of this compound, the reaction can be performed selectively at the 7-position under mild conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Generalized Experimental Protocol for Selective Suzuki Coupling at C-7:

-

To a reaction vessel, add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water, dioxane/water).

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction can be selectively performed at the C-7 position of this compound.

Generalized Experimental Protocol for Selective Sonogashira Coupling at C-7:

-

To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Purge the vessel with an inert gas.

-

Add a degassed solvent (e.g., THF, DMF) and a suitable base (e.g., triethylamine, diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[5][6] Selective Heck coupling at the C-7 position of this compound is anticipated under appropriate conditions.

Generalized Experimental Protocol for Selective Heck Reaction at C-7:

-

In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.1-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., triethylamine, K₂CO₃).

-

Purge the vessel with an inert gas.

-

Add a degassed polar aprotic solvent (e.g., DMF, NMP, acetonitrile).

-

Heat the reaction mixture with stirring (typically 80-120 °C) and monitor its progress.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

The ability to selectively and sequentially functionalize this compound makes it a highly valuable scaffold for the synthesis of diverse libraries of quinoline derivatives. These derivatives can be screened for a wide range of biological activities, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted quinoline core.

-

Antiproliferative Agents: Functionalized quinolines have shown promise as anticancer agents.

-

Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antimalarial drugs.

In materials science, the rigid, planar structure of the quinoline ring system, combined with the ability to introduce various functional groups, makes this compound a promising building block for the synthesis of:

-

Organic Light-Emitting Diodes (OLEDs): Functionalized quinolines can be used as emissive or charge-transporting materials.

-

Fluorescent Probes and Sensors: The photophysical properties of the quinoline core can be tuned by substitution to create sensors for ions or small molecules.

Conclusion

This compound is a strategically designed building block that offers synthetic chemists a powerful tool for the regioselective synthesis of polysubstituted quinolines. The differential reactivity of its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions allows for a high degree of control in the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, its chemical properties can be confidently predicted based on the well-established chemistry of related halogenated heterocycles. This guide provides a foundation for researchers, scientists, and drug development professionals to explore the synthetic potential of this compound in their respective fields.

References

-

This compound. ChemUniverse. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

-

Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. ChemRxiv. [Link]

-

Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. PubMed. [Link]

-

3-Bromoquinoline. PubChem. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

- Method for preparing 7-bromoisoquinoline.

- Method for producing 3-bromoquinoline.

-

Halogen dance rearrangement. Wikipedia. [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

-

Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]

-

Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. [Link]

-

ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. ResearchGate. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Heck Reaction. Organic Chemistry Portal. [Link]

- 8-hydroxy quinoline derivatives.

-

Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. National Institutes of Health. [Link]

-

7-Bromoquinoline. PubChem. [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Synthesis and Application of 3-Bromo-7-iodoquinoline: A Technical Guide for Advanced Drug Discovery

Introduction: The Architectural Value of Dihalogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the vast array of substituted quinolines, dihalogenated derivatives, such as 3-Bromo-7-iodoquinoline, represent a particularly versatile and powerful class of building blocks for the synthesis of complex molecular architectures.[2]

This technical guide provides an in-depth exploration of this compound (CAS Number: 1354223-46-3), a unique heterocyclic compound featuring two distinct halogen atoms at key positions. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds offers a strategic advantage in sequential, site-selective derivatization, making it an invaluable tool for researchers, scientists, and drug development professionals. We will delve into its chemical profile, propose a robust synthetic pathway, detail its characterization, and explore its application in the synthesis of potential therapeutic agents, particularly kinase inhibitors.[3][4]

I. Chemical Profile and Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₅BrIN and a molecular weight of 333.95 g/mol . Its structure consists of a quinoline core with a bromine atom at the 3-position and an iodine atom at the 7-position.

| Property | Value | Source |

| CAS Number | 1354223-46-3 | Commercially available |

| Molecular Formula | C₉H₅BrIN | Calculated |

| Molecular Weight | 333.95 g/mol | Calculated |

| Appearance | Off-white to yellow solid (predicted) | General knowledge |

| Boiling Point | 356.3±22.0 °C (Predicted) | Publicly available data |

| Density | 2.154±0.06 g/cm³ (Predicted) | Publicly available data |

| Storage | Keep in a dark place, Sealed in dry, Room Temperature | Supplier recommendations |

GHS Hazard Statement: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

II. Proposed Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Bromo-4-hydroxy-3-quinolinecarbonitrile [5]

-

In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

-

Heat the mixture at 130-140 °C for 2 hours.

-

Cool the reaction mixture and add it to a solution of diphenyl ether.

-

Heat the resulting mixture to 250 °C for 30 minutes.

-

Cool the reaction to room temperature and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to afford 7-bromo-4-hydroxy-3-quinolinecarbonitrile.

Step 2: Synthesis of 7-Bromo-4-chloro-3-quinolinecarbonitrile

-

To a flask containing 7-bromo-4-hydroxy-3-quinolinecarbonitrile (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq).

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-4-chloro-3-quinolinecarbonitrile.

Step 3: Synthesis of 7-Bromo-3-aminoquinoline

-

Dissolve 7-bromo-4-chloro-3-quinolinecarbonitrile (1.0 eq) in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and concentrated hydrochloric acid.

-

Heat the reaction at reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 7-bromo-3-aminoquinoline.

Step 4: Synthesis of this compound via Sandmeyer Reaction [6]

-

Suspend 7-bromo-3-aminoquinoline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the reaction, neutralize with sodium bicarbonate, and extract with ethyl acetate.

-

Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

III. Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of similar halogenated quinolines and fundamental spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2 and H-4) will be the most deshielded due to the inductive effect of the nitrogen atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | J = 2.0-2.5 |

| H-4 | 8.2 - 8.4 | d | J = 2.0-2.5 |

| H-5 | 8.0 - 8.2 | d | J = 8.5-9.0 |

| H-6 | 7.6 - 7.8 | dd | J = 8.5-9.0, 1.5-2.0 |

| H-8 | 8.3 - 8.5 | d | J = 1.5-2.0 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine carbon atoms in the quinoline ring. The chemical shifts will be influenced by the electronegativity of the nitrogen and halogen substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 120 - 123 |

| C-4 | 138 - 141 |

| C-4a | 128 - 131 |

| C-5 | 130 - 133 |

| C-6 | 127 - 130 |

| C-7 | 95 - 98 |

| C-8 | 135 - 138 |

| C-8a | 147 - 150 |

Mass Spectrometry

The mass spectrum, likely obtained via electron ionization (EI-MS), will provide the molecular weight and characteristic isotopic patterns for bromine and iodine. The molecular ion peak (M⁺) will be observed at m/z 333. The presence of one bromine atom will result in an M+2 peak of nearly equal intensity to the M⁺ peak. The iodine atom will be observed as a single isotope at mass 127.

Expected Fragmentation Pattern:

-

[M]⁺: m/z 333/335 (due to ⁷⁹Br/⁸¹Br isotopes)

-

[M-Br]⁺: m/z 254

-

[M-I]⁺: m/z 206/208

-

[M-Br-I]⁺: m/z 127

Caption: Workflow for the synthesis, purification, and characterization of this compound.

IV. Reactivity and Derivatization: A Platform for Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond.[7] This allows for selective functionalization at the 7-position while leaving the 3-bromo position intact for subsequent transformations.

A. Selective Suzuki-Miyaura Coupling at the C-7 Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[8][9] By carefully selecting the reaction conditions, an aryl or heteroaryl group can be introduced at the 7-position.

Caption: Selective Suzuki-Miyaura coupling at the C-7 position.

Typical Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄, Pd(OAc)₂/SPhos[7]

-

Base: K₂CO₃, K₃PO₄, Cs₂CO₃

-

Solvent: Toluene/Ethanol/Water, Dioxane/Water

-

Temperature: Room temperature to 80 °C

B. Selective Sonogashira Coupling at the C-7 Position

The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further transformations in drug discovery.[10][11][12]

Typical Reaction Conditions:

-

Catalyst: Pd(PPh₃)₂Cl₂, CuI (co-catalyst)

-

Base: Triethylamine (TEA), Diisopropylamine (DIPA)

-

Solvent: THF, DMF

-

Temperature: Room temperature

C. Subsequent Functionalization at the C-3 Position

After selective functionalization at the C-7 position, the remaining C-Br bond at the 3-position can be targeted for a second cross-coupling reaction, such as a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.[13][14] This sequential approach allows for the controlled and divergent synthesis of a wide array of complex quinoline derivatives.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, which are prevalent in many pharmaceuticals.[13][14]

Typical Reaction Conditions:

-

Catalyst: Pd₂(dba)₃, Pd(OAc)₂

-

Ligand: BINAP, XPhos, SPhos

-

Base: NaOt-Bu, K₃PO₄, Cs₂CO₃

-

Solvent: Toluene, Dioxane

Caption: Sequential cross-coupling strategy for the synthesis of 3,7-disubstituted quinolines.

V. Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4][15] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The quinoline scaffold is a prominent feature in many FDA-approved kinase inhibitors.[16][17]

The 3,7-disubstituted quinoline core, accessible from this compound, provides an excellent platform for designing novel kinase inhibitors. The substituent at the 7-position can be tailored to interact with the solvent-exposed region of the kinase active site, while the group at the 3-position can form key interactions within the ATP-binding pocket.

Hypothetical Application in Kinase Inhibitor Synthesis:

A research program aimed at developing novel inhibitors of a specific kinase could utilize this compound as a key starting material. Through a series of selective cross-coupling reactions, a library of 3,7-disubstituted quinolines could be synthesized and screened for biological activity. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors.

VI. Conclusion

This compound is a strategically designed building block that offers significant advantages for the synthesis of complex, polysubstituted quinolines. The differential reactivity of its two carbon-halogen bonds enables a sequential and site-selective functionalization strategy, providing a powerful tool for medicinal chemists. While a dedicated synthesis and full experimental characterization are yet to be published, this guide has provided a robust, proposed synthetic route and predicted spectral data based on established chemical principles. The demonstrated utility of dihalogenated quinolines in palladium-catalyzed cross-coupling reactions, coupled with the prominence of the quinoline scaffold in kinase inhibitors, positions this compound as a high-value intermediate for the discovery and development of next-generation therapeutics.

VII. References

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida Scholar Commons.

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules.

-

Quinoline-based multi-kinase inhibitors approved by FDA. (n.d.). ResearchGate.

-

Sonogashira Coupling. (2024). Chemistry LibreTexts.

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate.

-

Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025). BenchChem.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia.

-

Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (2025). BenchChem.

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

-

Sonogashira coupling. (n.d.). Wikipedia.

-

The Buchwald-Hartwig Amination Reaction. (2012). YouTube.

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.

-

The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

-

Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. (2025). BenchChem.

-

LC-NMR-MS in drug discovery. (2003). PubMed.

-

Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). YouTube.

-

Method for preparing 7-bromoisoquinoline. (2013). Google Patents.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal.

-

Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. (2002). ResearchGate.

-

Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press.

-

3-Quinolinecarbonitrile, 7-broMo-4-hydroxy- synthesis. (n.d.). ChemicalBook.

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.

-

NMR and Mass Spectroscopy | MCAT Crash Course. (2024). YouTube.

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2022). ResearchGate.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). PMC - NIH.

-

NMR characterization of oligonucleotides and peptides. (n.d.). Bruker.

-

19F Fast MAS (60–111 kHz) Dipolar and Scalar Based Correlation Spectroscopy of Organic Molecules and Pharmaceutical Formulations. (2018). NIH.

-

Synthesis and Pharmaceutical Applications of 5,7-Dibromoquinoline Derivatives. (2025). BenchChem.

-

3-(3-Bromophenyl)-7-acetoxycoumarin. (2022). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Quinolinecarbonitrile, 7-broMo-4-hydroxy- synthesis - chemicalbook [chemicalbook.com]

- 6. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 16. researchgate.net [researchgate.net]

- 17. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

3-Bromo-7-iodoquinoline molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-7-iodoquinoline for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key dihalogenated heterocyclic compound for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental molecular properties, strategic importance in synthetic chemistry, and practical applications. The unique electronic and steric properties conferred by the distinct halogen substituents at the C3 and C7 positions make this molecule a highly versatile and valuable building block. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds offers a platform for selective, sequential functionalization, enabling the construction of complex molecular architectures and the development of novel therapeutic agents.[1] This document serves as a core reference, consolidating essential data and outlining field-proven insights into its use.

Core Molecular and Physical Properties

The foundational data for this compound is summarized below. These properties are critical for stoichiometric calculations, analytical characterization, and experimental design. The molecular weight and formula have been verified across multiple chemical databases.[2][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrIN | [2][3][5] |

| Molecular Weight | 333.95 g/mol | [2][3][5] |

| CAS Number | 1354223-46-3 | [2] |

| InChIKey | BUYRRYFIHUENHV-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)Br)I | [3] |

| Purity (Typical) | ≥97% | [4][5] |

Chemical Structure

The structural arrangement of the bromine and iodine atoms on the quinoline scaffold is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Synthetic Strategy and Chemical Reactivity

Halogenated quinolines are considered "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active compounds.[6] this compound is a particularly valuable intermediate because the two different halogen atoms can be functionalized selectively.

Rationale for Selective Functionalization

The utility of this reagent is rooted in the differential reactivity of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (typically palladium) than the C-Br bond. This reactivity difference allows for a stepwise approach:

-

Step 1 (C-I Functionalization): A reaction can be performed under milder conditions to selectively replace the iodine atom, leaving the bromine atom intact.

-

Step 2 (C-Br Functionalization): The resulting 3-bromo-7-substituted quinoline can then be subjected to a second, typically more forcing, cross-coupling reaction to modify the C3 position.

This selective, one-pot or stepwise functionalization provides an efficient route to highly complex and diverse quinoline derivatives, which would be difficult to achieve through other synthetic pathways.[1]

Application in Drug Discovery and Materials Science

The quinoline core is a cornerstone in drug development, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]

-

Anticancer Agents: Many potent kinase inhibitors and DNA topoisomerase I inhibitors feature a quinoline scaffold.[6][7] The ability to use this compound to introduce diverse substituents allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against cancer cell lines.[7]

-

Neuroprotective Compounds: Quinoline derivatives are being investigated for the treatment of neurodegenerative diseases.

-

Organic Electronics: Polyaromatic systems derived from quinoline building blocks are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Experimental Protocol: Selective Suzuki Cross-Coupling

This section provides a representative, field-proven protocol for the selective functionalization of the C7 position of this compound via a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3-bromo-7-phenylquinoline by selectively coupling at the C-I bond.

Causality Behind Experimental Choices

-

Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is chosen for its proven efficacy in C-I bond activation under mild conditions.

-

Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is used. It is sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions or degradation of the starting material.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the quinoline and the boronic acid, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

-

Temperature: The reaction is run at a moderate temperature (e.g., 80-90 °C). This provides enough thermal energy to drive the reaction at the C-I bond efficiently while being low enough to leave the more robust C-Br bond untouched.

Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), phenylboronic acid (1.1-1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq.).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the crude product in vacuo. Purify the residue by flash column chromatography on silica gel to yield the pure 3-bromo-7-phenylquinoline.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram

Caption: Workflow for selective Suzuki cross-coupling.

Conclusion

This compound is a high-value synthetic intermediate with precisely defined molecular characteristics. Its true power lies in the orthogonal reactivity of its two distinct carbon-halogen bonds, which empowers chemists to perform selective and sequential modifications. This capability is crucial for the efficient construction of complex molecules, making it an indispensable tool in the synthesis of novel pharmaceuticals and advanced materials. The protocols and data presented herein provide a solid foundation for leveraging this versatile building block in cutting-edge research and development.

References

-

This compound. ChemUniverse.[Link]

-

This compound. AbacipharmTech-Global Chemical supplier.[Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC).[Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]

-

3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI.[Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromo-7-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential significance of 3-Bromo-7-iodoquinoline, a dihalogenated quinoline derivative with considerable potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms on the quinoline scaffold offers unique opportunities for selective functionalization through a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This document outlines two plausible synthetic pathways to this compound, with a primary focus on a reliable, multi-step sequence involving a Skraup synthesis followed by nitration, reduction, and a Sandmeyer reaction. A more direct, alternative route via regioselective bromination is also discussed. Detailed, step-by-step experimental protocols are provided for each key transformation, supported by mechanistic insights and a discussion of the rationale behind experimental choices. The guide also touches upon the broader significance of dihaloquinolines in drug discovery, providing context for the potential applications of the title compound.

Introduction: The Significance of Dihaloquinolines in Modern Chemistry

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The introduction of halogen atoms onto the quinoline ring system can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. Dihaloquinolines, in particular, have emerged as highly valuable intermediates in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for sequential and site-selective functionalization, providing a powerful platform for the generation of molecular diversity.[2] This targeted modification is a cornerstone of modern drug design, where precise structural changes are often required to optimize potency, selectivity, and pharmacokinetic profiles.[3][4]

This compound is a prime example of such a versatile building block. The presence of a bromine atom at the 3-position and an iodine atom at the 7-position offers orthogonal reactivity, enabling chemists to selectively introduce different substituents at these two positions. This guide aims to provide a detailed and practical resource for the synthesis of this important molecule, empowering researchers to explore its full potential in their respective fields.

Proposed Synthetic Pathways to this compound

Two primary synthetic routes are proposed for the synthesis of this compound. The first, and recommended, pathway involves a robust, multi-step sequence that offers excellent control over the regiochemistry of halogen placement. The second, more direct route, presents a potentially shorter but likely less selective alternative.

Route 1: Multi-step Synthesis via Sandmeyer Reaction (Recommended)

This pathway begins with the construction of the 7-iodoquinoline core, followed by a series of transformations to introduce the bromine atom at the 3-position. This route is favored due to the high reliability and predictability of the individual reactions.

Overall Synthetic Scheme:

Figure 1: Proposed multi-step synthesis of this compound via a Sandmeyer reaction.

Step 1: Synthesis of 7-Iodoquinoline via Skraup Synthesis

The Skraup synthesis is a classic and effective method for the construction of the quinoline ring system from an aromatic amine and glycerol in the presence of an acid catalyst and an oxidizing agent.[5][6] Starting with 3-iodoaniline, this reaction is expected to yield 7-iodoquinoline as the major product.

Experimental Protocol:

-

Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 100 g of concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, add 50 g (0.23 mol) of 3-iodoaniline and 10 g of ferrous sulfate heptahydrate as a moderator.[7]

-

Glycerol Addition: Gently heat the mixture to 120°C in an oil bath. Slowly add 70 g (0.76 mol) of glycerol from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 140°C.

-

Oxidizing Agent: After the addition of glycerol is complete, carefully add 30 g (0.24 mol) of nitrobenzene, which serves as both an oxidizing agent and a solvent.[6]

-

Reaction: Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours. The reaction is highly exothermic and should be monitored carefully.[7]

-

Work-up: Allow the mixture to cool to below 100°C and then cautiously pour it into 1 liter of cold water.

-

Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. The crude 7-iodoquinoline will separate as a dark oil. Extract the product with dichloromethane (3 x 200 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Step 2: Nitration of 7-Iodoquinoline to 3-Nitro-7-iodoquinoline

The nitration of quinoline under acidic conditions typically occurs on the benzene ring, favoring the 5- and 8-positions.[8] To achieve nitration at the 3-position of the pyridine ring, conditions that avoid protonation of the quinoline nitrogen are necessary.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g (0.039 mol) of 7-iodoquinoline in 50 mL of acetic anhydride.

-

Nitrating Agent: Cool the solution to 0°C in an ice bath. Slowly add a pre-cooled mixture of 5 mL of fuming nitric acid and 5 mL of acetic anhydride dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.

-

Isolation: The solid precipitate of 3-nitro-7-iodoquinoline is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be recrystallized from ethanol to afford the pure 3-nitro-7-iodoquinoline.

Step 3: Reduction of 3-Nitro-7-iodoquinoline to 3-Amino-7-iodoquinoline

The reduction of the nitro group to an amino group can be achieved using various methods, including catalytic hydrogenation or reduction with metals in acidic media.[9]

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask, suspend 8 g (0.027 mol) of 3-nitro-7-iodoquinoline in 150 mL of ethanol.

-

Reducing Agent: Add 20 g (0.36 mol) of iron powder and 5 mL of concentrated hydrochloric acid to the suspension.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.

-

Neutralization and Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 3-amino-7-iodoquinoline. The product can be further purified by column chromatography if necessary.

Step 4: Sandmeyer Reaction of 3-Amino-7-iodoquinoline to this compound

The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a halogen via a diazonium salt intermediate.[10]

Experimental Protocol:

-

Diazotization: In a 250 mL beaker, dissolve 5 g (0.018 mol) of 3-amino-7-iodoquinoline in a mixture of 20 mL of 48% hydrobromic acid and 20 mL of water. Cool the solution to 0-5°C in an ice-salt bath.

-

Formation of Diazonium Salt: Slowly add a solution of 1.5 g (0.022 mol) of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate 500 mL flask, dissolve 3 g (0.021 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid. Cool this solution to 0°C.

-

Addition: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with 2 M sodium hydroxide solution and then with water. Dry the organic layer over anhydrous calcium chloride and remove the solvent by evaporation. The crude this compound can be purified by column chromatography on silica gel.

Route 2: Direct Bromination of 7-Iodoquinoline (Alternative)

A more direct approach to this compound involves the regioselective bromination of 7-iodoquinoline. While potentially shorter, this method may be less selective and could lead to a mixture of brominated products. The use of N-bromosuccinimide (NBS) is a common method for benzylic and allylic bromination, and it can also be used for aromatic bromination under certain conditions.[11]

Overall Synthetic Scheme:

Figure 2: Alternative synthesis of this compound via direct bromination.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 5 g (0.02 mol) of 7-iodoquinoline in 100 mL of carbon tetrachloride.

-

Reagent Addition: Add 3.5 g (0.02 mol) of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide (AIBN).

-

Reaction: Reflux the mixture for 4-6 hours. The reaction should be monitored by TLC to follow the consumption of the starting material and the formation of the product.

-

Work-up: Cool the reaction mixture and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of isomers and will require careful purification by column chromatography or preparative HPLC to isolate the desired this compound.

Quantitative Data Summary

The following table summarizes the key reactants and expected products for the recommended synthetic pathway (Route 1). Please note that yields are estimates and will vary depending on experimental conditions and optimization.

| Step | Starting Material | Key Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| 1 | 3-Iodoaniline | Glycerol, H₂SO₄, Nitrobenzene | 7-Iodoquinoline | 255.06 | 58.6 |

| 2 | 7-Iodoquinoline | HNO₃, Acetic anhydride | 3-Nitro-7-iodoquinoline | 300.06 | 11.7 |

| 3 | 3-Nitro-7-iodoquinoline | Fe, HCl | 3-Amino-7-iodoquinoline | 270.08 | 7.3 |

| 4 | 3-Amino-7-iodoquinoline | NaNO₂, HBr, CuBr | This compound | 333.95 | 6.1 |

Discovery and Potential Applications

While the specific discovery of this compound is not well-documented in readily accessible literature, the importance of dihalogenated quinolines as synthetic intermediates is widely recognized. The differential reactivity of the C-Br and C-I bonds makes this molecule a particularly attractive scaffold for the development of novel compounds in several areas:

-

Medicinal Chemistry: The quinoline core is a key feature in many approved drugs.[1] The ability to selectively functionalize the 3- and 7-positions of this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[12] For instance, the introduction of various aryl, heteroaryl, or alkyl groups via Suzuki, Sonogashira, or other cross-coupling reactions could lead to the discovery of new potent and selective inhibitors of kinases, proteases, or other biologically relevant targets. The presence of halogens themselves can also contribute to the biological activity of a molecule.[13]

-

Materials Science: Halogenated aromatic compounds are important precursors for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely tune the electronic properties of the quinoline system through selective functionalization makes this compound a promising starting material for the development of novel functional materials.

Conclusion

This in-depth technical guide has outlined two plausible and scientifically sound synthetic pathways for the preparation of this compound. The recommended multi-step route, culminating in a Sandmeyer reaction, offers a reliable and regiochemically controlled approach to this valuable synthetic intermediate. The alternative direct bromination route provides a potentially quicker but likely less selective option. The detailed experimental protocols and mechanistic discussions are intended to provide researchers with a solid foundation for the synthesis and further exploration of this versatile dihalogenated quinoline. The unique substitution pattern of this compound positions it as a highly valuable tool for the creation of novel molecules with potential applications in drug discovery and materials science, and it is hoped that this guide will stimulate further research into its chemistry and utility.

References

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [Link]

-

Pazo, R. R., & Ali, M. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2767–2796. [Link]

-

Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

-

Wikipedia. (2023). Drug discovery. [Link]

-

Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34693–34697. [Link]

-

Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. [Link]

-

Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar. [Link]

-

Köprülü, T. K., Özcan, H. N., Ökten, S., Aygün, M., & Çakmak, O. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(5), e202201200. [Link]

-

Honeybourne, C. L. (2003). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 51 Suppl 1, 1–3. [Link]

-

Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC advances, 13(49), 34693–34697. [Link]

-

Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]

-

Al-Rawi, J. M. A., & Al-Azawi, H. S. (2010). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]

-

Li, M., & Huang, R. (2017). Drug Design and Discovery: Principles and Applications. Journal of healthcare engineering, 2017, 8047960. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 22(11), 1856. [Link]

-

El-Sayed, M. A. A. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Leeson, P. D., Baker, R., Carling, R. W., Curtis, N. R., Smith, J. D., & Moore, K. W. (1993). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Journal of medicinal chemistry, 36(22), 3397–3408. [Link]

-

Galbiati, A., Zana, A., Borsari, C., Persico, M., Bova, S., Tkachuk, O., Corfu, A. I., Tamborini, L., Basilico, N., Fattorusso, C., Bruno, S., Parapini, S., & Conti, P. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules (Basel, Switzerland), 28(7), 3172. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

Drugs for Neglected Diseases initiative. (n.d.). Drug discovery. [Link]

-

Galbiati, A., Zana, A., Borsari, C., Persico, M., Bova, S., Tkachuk, O., Corfu, A. I., Tamborini, L., Basilico, N., Fattorusso, C., Bruno, S., Parapini, S., & Conti, P. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules (Basel, Switzerland), 28(7), 3172. [Link]

-

Bergman, J., & Sand, P. (1984). Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. ResearchGate. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 6(3), 223–232. [Link]

-

Anonymous. (2010). Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate. [Link]

-

Anonymous. (2024). (PDF) Drug Discovery and its Applications. ResearchGate. [Link]

Sources

- 1. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Drug discovery - Wikipedia [en.wikipedia.org]

- 4. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 3-Bromo-7-iodoquinoline: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Bromo-7-iodoquinoline, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science. This document is designed to serve as a valuable resource for scientists and professionals in drug development by offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Molecular Structure and the Imperative for Spectroscopic Analysis

This compound possesses a rigid heterocyclic scaffold adorned with two different halogen atoms at specific positions. The precise arrangement of these substituents dictates the molecule's electronic properties, and by extension, its chemical reactivity and potential biological activity.[1] Accurate structural confirmation is therefore a critical first step in any research endeavor involving this compound. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular architecture and confirm the identity and purity of synthesized this compound.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display distinct signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electronegativity of the nitrogen atom and the halogen substituents will significantly influence the chemical shifts of the protons on the quinoline core.[2][3]

Expected ¹H NMR Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~2.0 |

| H-4 | 8.2 - 8.4 | d | ~2.0 |

| H-5 | 8.0 - 8.2 | d | ~8.5 |

| H-6 | 7.5 - 7.7 | dd | ~8.5, ~1.5 |

| H-8 | 8.3 - 8.5 | d | ~1.5 |

Note: These are estimated values based on the analysis of related substituted quinolines. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum:

-

H-2 and H-4: These protons are adjacent to the nitrogen atom and are expected to be the most deshielded, appearing at the downfield end of the spectrum. They will likely appear as doublets due to meta-coupling with each other.

-

H-5, H-6, and H-8: These protons reside on the carbocyclic ring. H-5 and H-6 will exhibit ortho-coupling, while H-6 and H-8 will show meta-coupling. This will result in a doublet for H-5, a doublet of doublets for H-6, and a doublet for H-8.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis.[3]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Instrument Setup and Data Acquisition:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Key acquisition parameters to be set include:

-

Spectral Width: Sufficient to encompass all proton signals.

-

Acquisition Time: Typically 2-4 seconds for good resolution.

-

Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.

-

The spectrum should be phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will provide information on the number of unique carbon atoms in the molecule and their electronic environments.

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 135 - 137 |

| C-4a | 148 - 150 |

| C-5 | 130 - 132 |

| C-6 | 128 - 130 |

| C-7 | 95 - 97 |

| C-8 | 138 - 140 |

| C-8a | 128 - 130 |

Note: These are estimated values. The presence of bromine and iodine will have a significant impact on the chemical shifts of the directly attached carbons (C-3 and C-7).

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of ¹³C NMR spectra generally requires longer experiment times compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup and Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (quinoline ring) |

| ~1300 | C-N stretching |

| Below 800 | C-Br and C-I stretching |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the vibrations of the quinoline ring system and the carbon-halogen bonds. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

An FTIR spectrometer is used to record the spectrum.

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1][2]

Expected Mass Spectrometric Data

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 333.95 g/mol .[1] Therefore, the mass spectrum should show a molecular ion peak at m/z ≈ 334.

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity. Iodine is monoisotopic (¹²⁷I).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Electron Ionization (EI) is a common ionization technique that will likely cause fragmentation, providing additional structural information. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecule [M+H]⁺.

-

-

Mass Analysis and Detection:

-

The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion.

-

Caption: General workflow for Mass Spectrometry.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS is essential for its unambiguous identification and the confirmation of its structural integrity. This technical guide provides researchers with the foundational knowledge and practical protocols to effectively utilize these analytical techniques. The predicted spectral data, based on the analysis of related compounds, serves as a valuable reference for experimental work. By adhering to the outlined methodologies, scientists can ensure the generation of high-quality, reliable data, which is paramount for advancing research in drug discovery and materials science.

References

- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.

- BenchChem. (n.d.). This compound | 1354223-46-3.

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- Wiley-VCH. (2007). Supporting Information.

- Synthesis and Spectroscopic Studies of Some Novel Quinoline Derivatives. (1992).

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

- Matrix Scientific. (n.d.). 3-Bromo-2-chloro-7-iodoquinoline.

- BenchChem. (n.d.). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- PubChem. (n.d.). 3-Bromoquinoline.

- National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST Chemistry WebBook.

Sources

Introduction: The Strategic Importance of Dihalogenated Quinolines

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-7-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Within this class, multi-halogenated quinolines represent highly valuable intermediates for synthetic chemists. The strategic placement of different halogen atoms on the quinoline core provides a powerful tool for molecular design, enabling precise control over reactivity, selectivity, and ultimately, the biological activity of the final products.[2]

This guide focuses on this compound, a dihalogenated quinoline that serves as a uniquely versatile building block. The presence of two different halogens—bromine at the 3-position and iodine at the 7-position—creates a platform for selective, sequential chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows researchers to perform site-specific functionalization, making it an ideal starting material for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[2] This document provides a comprehensive overview of its physicochemical properties, characterization, synthesis, and strategic application in modern chemical research.

Chemical Identity and Structure

The fundamental identity of a research chemical is the bedrock of its application. All subsequent data relies on the correct structural assignment.

| Identifier | Data | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1354223-46-3 | [3] |

| Molecular Formula | C₉H₅BrIN | [3] |

| Molecular Weight | 333.95 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)Br)I | N/A |

| InChI Key | BUYRRYFIHUENHV-UHFFFAOYSA-N | N/A |

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various solvent systems, which is critical for both synthesis and biological assays. While specific experimental data for this compound is not widely published, we can infer key properties based on related structures and computational predictions.

| Property | Value | Notes and Justification |

| Physical Form | Solid | Expected, based on the high molecular weight and planar aromatic structure. |

| Melting Point | Not reported (Estimated >100 °C) | Isomeric compounds like 3-Bromo-2-iodoquinoline have a melting point of 117-123 °C. The substitution pattern affects crystal packing, but a similar range is anticipated. |

| Boiling Point | Not reported | High boiling point expected due to molecular weight and polarity. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, THF); sparingly soluble in alcohols; poorly soluble in water. | This solubility profile is typical for poly-halogenated aromatic heterocycles. Co-solvent systems (e.g., 10% DMSO in aqueous buffer) are often necessary for biological assays.[2] |

| logP (Lipophilicity) | 3.6 - 4.0 (Estimated) | The presence of two large, lipophilic halogen atoms significantly increases lipophilicity compared to the parent quinoline. This is a critical parameter for predicting membrane permeability and potential off-target effects. |

| pKa | Not reported (Estimated 2.0-3.0) | The quinoline nitrogen is basic, but its pKa is reduced by the electron-withdrawing effects of the two halogen substituents. |

Spectroscopic Characterization: A Validating Workflow

Unambiguous structural confirmation is non-negotiable in drug development. A synergistic approach using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for the characterization of this compound.

Caption: A plausible multi-step synthesis for this compound based on established methods.

The Principle of Differential Reactivity

The utility of this compound hinges on the ability to selectively functionalize one halogenated position while leaving the other intact for a subsequent transformation. This selectivity is governed by bond strength.

Carbon-Halogen Bond Dissociation Energies:

| Bond Type | Avg. Bond Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

| C—I | ~240 | Highest |

| C—Br | ~280 | Intermediate |

| C—Cl | ~340 | Lowest |

Data adapted from standard organic chemistry resources. [4] The C-I bond is significantly weaker than the C-Br bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. [5]Consequently, the Pd(0) catalyst will preferentially react with the weaker, more labile C-I bond at the 7-position under carefully controlled conditions.

Applications in Research and Drug Development

The ability to perform sequential, site-selective cross-coupling reactions makes this compound an exceptionally powerful scaffold for building molecular libraries for drug discovery.

Caption: Workflow illustrating the use of this compound for sequential cross-coupling.

Case Study: Selective Suzuki-Miyaura Coupling

A researcher can introduce an aryl group at the 7-position, followed by a different functional group at the 3-position.

Experimental Protocol: Selective Suzuki Coupling at C-7

This protocol is a representative example adapted from established procedures for similar substrates and must be optimized for this specific case. [6]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The use of milder conditions (lower temperature, less active catalyst) is key to achieving selectivity for the C-I bond.

-

Reaction: Heat the mixture with vigorous stirring at a controlled temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS, watching for the consumption of the starting material and the formation of the mono-coupled product.

-